molecular formula C17H27N3OS2 B2476066 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034302-23-1

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2476066
CAS RN: 2034302-23-1
M. Wt: 353.54
InChI Key: RQFWAYOHMWAYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H27N3OS2 and its molecular weight is 353.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Acetylcholinesterase Inhibition : Compounds with structural similarities to the one have been designed and synthesized for their potential antiacetylcholinesterase activities. These efforts aim to optimize pharmacophoric moieties for better interaction with enzyme binding sites, potentially leading to therapeutic applications in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

  • Cancer Research : Derivatives of thiopyran-ureas have shown anticancer activity in various assays and cell lines, indicating their potential as leads in cancer treatment. Synthesis and evaluation of these compounds contribute to understanding their mechanism and optimizing their anticancer properties (Nammalwar et al., 2010).

  • Soluble Epoxide Hydrolase Inhibition : Piperidyl urea inhibitors targeting human and murine soluble epoxide hydrolase (sEH) have been synthesized, showing significant pharmacokinetic improvements and potential for treating inflammatory pain, highlighting the therapeutic versatility of urea derivatives (Rose et al., 2010).

Organic Synthesis and Materials Science

  • Corrosion Inhibition : Mannich bases derived from urea have been studied for their role as corrosion inhibitors, demonstrating the potential application of such compounds in protecting metal surfaces in acidic environments. This showcases the versatility of urea derivatives beyond medicinal applications (Jeeva et al., 2015).

  • Peptide Synthesis : Urea derivatives have been employed as protecting groups in peptide synthesis, indicating their utility in the synthesis of biologically active peptides and proteins. The development of base-labile urethane groups derived from urea highlights the compound's role in synthetic organic chemistry (Ramage et al., 1991).

properties

IUPAC Name

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS2/c21-17(19-13-16-2-1-9-23-16)18-12-14-3-7-20(8-4-14)15-5-10-22-11-6-15/h1-2,9,14-15H,3-8,10-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFWAYOHMWAYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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